An In-depth Technical Guide to 2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole. Although this specific molecule is not extensively documented in current literature, this guide constructs a robust theoretical and practical framework based on the well-established chemistry of its constituent moieties: the azetidine ring, the 1-methyl-1H-imidazole core, and the thioether linkage. We will explore potential synthetic routes, predict physicochemical properties, and discuss prospective pharmacological applications, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: Deconstructing a Novel Scaffold
The molecule 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole presents a unique combination of three key structural features, each contributing to its potential as a pharmacologically active agent.
-
The 1-Methyl-1H-imidazole Ring: A five-membered aromatic heterocycle, the imidazole ring is a ubiquitous scaffold in numerous natural products and approved drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a critical component of many enzyme active sites. The methyl group at the N1 position prevents tautomerization and provides a fixed substitution pattern.
-
The Azetidine Ring: This four-membered saturated nitrogen-containing heterocycle has gained significant attention in medicinal chemistry.[2][3] The inherent ring strain and conformational rigidity of the azetidine ring can enhance metabolic stability, improve binding affinity to biological targets, and provide a unique three-dimensional structure for molecular design.[3][4]
-
The Thioether Linkage: The sulfanyl bridge connecting the azetidine and imidazole rings offers a degree of flexibility and can influence the overall electronic properties and metabolic profile of the molecule. Thioether linkages are common in various bioactive compounds.
This guide will systematically explore the chemistry of these components to build a comprehensive profile of the target molecule.
Predicted Molecular Properties
While experimental data for the specific title compound is not available, we can predict its key physicochemical properties based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₁N₃S | Based on structural components. |
| Molecular Weight | 181.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic compounds are often solids. |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous solutions, particularly at acidic pH due to the basic nitrogen atoms. | The presence of polar N-H and C-N bonds, as well as the basicity of the imidazole and azetidine nitrogens. |
| pKa | The imidazole ring (pKa of the conjugate acid ~7) and the azetidine ring (pKa of the conjugate acid ~8-9) will exhibit basic properties. | Based on known pKa values for similar heterocycles. |
Proposed Synthetic Pathways
The synthesis of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole can be approached through several strategic disconnections. The most logical approach involves the formation of the C-S bond between the imidazole and azetidine moieties.
Pathway A: Nucleophilic Substitution on a 2-Halo-1-methyl-1H-imidazole
This pathway involves the reaction of a thiol-containing azetidine with a halogenated imidazole.
Workflow Diagram:
Caption: Proposed Synthesis Pathway A.
Experimental Protocol (Proposed):
-
Synthesis of N-Boc-azetidine-3-thiol:
-
To a solution of N-Boc-3-iodoazetidine in DMF, add one equivalent of sodium hydrosulfide (NaSH).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Causality: The use of a protecting group like Boc (tert-butoxycarbonyl) on the azetidine nitrogen prevents its nucleophilic participation in side reactions.
-
-
Synthesis of N-Boc-2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole:
-
Dissolve N-Boc-azetidine-3-thiol and 1.1 equivalents of 2-bromo-1-methyl-1H-imidazole in a polar aprotic solvent like DMF or acetonitrile.
-
Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress.
-
After completion, perform an aqueous workup and extract the product.
-
Purify via column chromatography.
-
Causality: The nucleophilic thiolate attacks the electron-deficient C2 position of the imidazole ring, displacing the bromide in a nucleophilic aromatic substitution (SNAr) type reaction.[5]
-
-
Deprotection:
-
Dissolve the protected product in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent and excess acid under reduced pressure to yield the final product, likely as a salt.
-
Pathway B: S-Alkylation of 1-Methyl-1H-imidazole-2-thione
This alternative pathway utilizes a commercially available or readily synthesized imidazole-2-thione and an activated azetidine.
Workflow Diagram:
Caption: Proposed Synthesis Pathway B.
Experimental Protocol (Proposed):
-
Synthesis of N-Boc-azetidin-3-yl mesylate:
-
Dissolve N-Boc-azetidin-3-ol in DCM and cool to 0 °C.
-
Add 1.2 equivalents of triethylamine (TEA) followed by the dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup and purify the product.
-
Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate creates a good leaving group for the subsequent nucleophilic substitution.
-
-
Synthesis of N-Boc-2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole:
-
To a solution of 1-methyl-1H-imidazole-2-thione in DMF, add 1.1 equivalents of a strong base like sodium hydride (NaH) at 0 °C to form the thione anion.
-
Add a solution of N-Boc-azetidin-3-yl mesylate in DMF.
-
Stir the reaction at room temperature for 8-16 hours.
-
Quench the reaction carefully with water and extract the product.
-
Purify by column chromatography.
-
Causality: The thione anion acts as a soft nucleophile, readily attacking the electrophilic carbon of the azetidine ring and displacing the mesylate leaving group.[6]
-
-
Deprotection:
-
Follow the same deprotection protocol as described in Pathway A.
-
Potential Pharmacological Activity and Therapeutic Targets
The structural motifs within 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole suggest several potential areas of pharmacological activity.
-
Kinase Inhibition: The imidazole core is a well-known hinge-binding motif in many kinase inhibitors. The azetidine ring can provide access to specific pockets within the ATP-binding site, potentially enhancing selectivity and potency.
-
Antimicrobial and Antifungal Activity: Imidazole derivatives, particularly those with sulfur linkages, have demonstrated a broad spectrum of antimicrobial and antifungal properties.[7][8] The title compound could be investigated for its efficacy against various pathogens.
-
Central Nervous System (CNS) Activity: The rigid azetidine scaffold can improve blood-brain barrier penetration.[3] Both imidazole and azetidine derivatives have been explored for their activity on CNS targets such as dopamine and serotonin receptors.[2]
Signaling Pathway Hypothesis: Kinase Inhibition
Caption: Hypothetical mechanism of kinase inhibition.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms and the successful formation of the thioether bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
While 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is a novel chemical entity with limited published data, a thorough analysis of its constituent fragments allows for the rational design of synthetic strategies and the formulation of hypotheses regarding its physicochemical and pharmacological properties. The proposed synthetic pathways, based on well-established nucleophilic substitution reactions, offer a practical starting point for its preparation. The unique combination of the imidazole and azetidine rings, linked by a thioether, makes this compound an intriguing candidate for screening in various therapeutic areas, particularly in oncology, infectious diseases, and CNS disorders. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising new scaffold.
References
-
ACS Publications. (2020). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist. Organic Process Research & Development. [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
PMC. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]
-
ResearchGate. (n.d.). Examples of bioactive thioimidazole molecules. [Link]
-
PMC. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]
-
ResearchGate. (n.d.). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. [Link]
-
Chemical Review and Letters. (n.d.). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; Their antibacterial and anticancer properties. [Link]
-
Semantic Scholar. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. [Link]
-
DergiPark. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]
-
Filo. (2025). POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE. [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
PubMed. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
YouTube. (2019). Reactions of thiols. [Link]
-
PMC. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
-
YouTube. (2018). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). Thiols and Sulfides. [Link]
-
YouTube. (2019). Oxidation Reactions of Thiols. [Link]
-
PMC. (2004). Exploiting Thiol Modifications. [Link]
Sources
- 1. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 7. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
